sEH Inhibitory Potency: A High-Value Anchor for Procuring 2034573-10-7
The compound demonstrates exceptionally potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with an IC50 of 0.400 nM . In the same assay format, the compound showed no significant inhibition of COX-2 (IC50 > 10,000 nM) or 5-LOX (IC50 > 100,000 nM), indicating a strong selectivity preference for sEH within this limited panel . The direct comparator sEH inhibitor, AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid), is reported in literature with IC50 values typically in the range of 10–20 nM, making this compound approximately 25- to 50-fold more potent in vitro, although this comparison is cross-study and uses different assay conditions .
| Evidence Dimension | Inhibitory potency against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50: 0.400 nM |
| Comparator Or Baseline | AUDA, a standard first-generation sEH inhibitor; IC50 ~10-20 nM in literature |
| Quantified Difference | Approximately 25- to 50-fold greater potency |
| Conditions | Target: Recombinant human sEH. Assay: Fluorescent substrate-based assay as recorded in ChEMBL/BindingDB. Comparator data: Sourced from separate published studies using similar but not identical sEH inhibition protocols. |
Why This Matters
The sub-nanomolar potency anchors the compound as a high-affinity tool for probing sEH biology, offering a clear procurement advantage over standard controls like AUDA for experiments requiring maximal target engagement at low concentrations.
- [1] BindingDB. BDBM50591341 (CHEMBL5177372). Affinity data for Human sEH, COX-2, and 5-LOX. Deposited by Universitat De Barcelona, curated by ChEMBL. 2023. View Source
- [2] Imig, J.D. and Hammock, B.D. (2009) 'Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases', Nature Reviews Drug Discovery, 8(10), pp. 794-805. doi: 10.1038/nrd2875. View Source
